molecular formula C21H19F2N3O2S B2532431 2-{[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one CAS No. 1040658-60-3

2-{[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2532431
CAS No.: 1040658-60-3
M. Wt: 415.46
InChI Key: NAFUSDIQMRBOAA-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 2-fluorophenyl group at the N1 position and an ethanone moiety at the N4 position. The ethanone is further functionalized with a sulfanyl-linked 1,3-oxazol-2-yl ring bearing a 4-fluorophenyl substituent (). Its structural complexity necessitates comparisons with analogous piperazine-based derivatives to infer properties and activities.

Properties

IUPAC Name

2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O2S/c22-16-7-5-15(6-8-16)19-13-24-21(28-19)29-14-20(27)26-11-9-25(10-12-26)18-4-2-1-3-17(18)23/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFUSDIQMRBOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=NC=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

2-{[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Fluorophenyl vs. Other Aryl Groups

  • 4-(4-Fluorobenzyl)piperazine derivatives (): Compounds like 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one () replace the 2-fluorophenyl group with a 4-fluorobenzyl moiety.
  • 4-(3-Trifluoromethylphenyl)piperazine derivatives (): The compound 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone () uses a trifluoromethylphenyl group, introducing strong electron-withdrawing effects that may modulate receptor binding kinetics.

Positional Isomerism of Fluorophenyl Groups

  • 2-Fluorophenyl vs. 4-Fluorophenyl: The target compound’s 2-fluorophenyl group () contrasts with derivatives like 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[(3-propyl-1H-benzimidazol-3-ium-2-yl)sulfanyl]ethanone ().

Variations in the Ethanone-Linked Moieties

Oxazol-2-yl vs. Oxadiazol-2-yl or Thiadiazol-2-yl

  • Oxadiazole analogs (): Compounds such as 2-((5-(2-(4-Ethoxyphenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(4-fluorobenzyl)piperazin-1-yl)ethan-1-one () replace the oxazole ring with oxadiazole, which enhances metabolic stability due to reduced susceptibility to oxidative degradation.
  • Thiadiazole analogs (): Derivatives like 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one () exhibit anticancer activity (IC₅₀ = 1.28 µg/mL for breast cancer; ), suggesting that sulfur-containing heterocycles may confer cytotoxicity absent in oxazole-based systems.

Receptor Binding and Selectivity

  • 5-HT1A Antagonism : Fluorophenyl-piperazine derivatives with alkoxy linkers (e.g., 5-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyloxy)-4,7-dimethyl-2H-chromen-2-one; ) show moderate 5-HT1A antagonism (EC₅₀ = 980–527 nM), with meta-fluorophenyl groups exhibiting higher potency than ortho-substituted analogs.
  • Aromatase Inhibition : Benzyl-piperazine derivatives with benzimidazole-oxadiazole motifs () demonstrate inhibitory activity against aromatase, a key enzyme in estrogen synthesis, though quantitative data are unreported.

Anticancer Potential

  • Thiadiazole derivatives () and indolylpropyl-piperazine compounds () show selective cytotoxicity against breast (MCF7) and cervical (HeLa) cancer cell lines, with IC₅₀ values in the µg/mL range. The target compound’s oxazole-sulfanyl group may lack comparable efficacy due to reduced electrophilicity.

Structural and Pharmacokinetic Data Comparison

Compound Piperazine Substituent Linked Moiety Key Biological Activity Reference
Target Compound 2-Fluorophenyl Oxazol-2-yl sulfanyl Not reported
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one 4-Fluorobenzyl 2-Chlorophenyl ethanone Structural analog
2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-(3-CF3-phenyl)piperazin-1-yl]ethanone 3-Trifluoromethylphenyl Oxadiazol-2-yl sulfanyl Enhanced metabolic stability
5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine derivatives N/A Thiadiazol-2-yl amine Anticancer (IC₅₀ = 1.28 µg/mL)
1-(4-(3-(1H-Indol-3-yl)propyl)piperazin-1-yl)-2-(4-benzoylpiperazin-1-yl)ethan-1-one Benzoyl Indolylpropyl Cytotoxicity (HeLa, MCF7)

Biological Activity

The compound 2-{[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activities, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C24H21F2N3O2SC_{24}H_{21}F_{2}N_{3}O_{2}S, with a molecular weight of approximately 445.50 g/mol. The structure features an oxazole ring, a piperazine moiety, and fluorinated phenyl groups, which contribute to its biological activity.

Structural Features

Structural Feature Description
Oxazole Ring Contributes to the compound's reactivity and interaction with biological targets.
Piperazine Moiety Enhances solubility and bioavailability.
Fluorinated Phenyl Groups May improve binding affinity to target enzymes or receptors.

Antibacterial Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antibacterial properties. For example:

  • Agar Disc-Diffusion Method : Compounds were tested against Staphylococcus aureus, Escherichia coli, and Proteus mirabilis. Most exhibited activity against these pathogens at a concentration of 1 mM in DMSO, highlighting their potential as antibacterial agents .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory pathways and cancer progression. The presence of the sulfanyl group is believed to enhance its interaction with biological targets:

  • Enzyme Targets : Research indicates that similar compounds can inhibit enzymes such as autotaxin (ATX), which plays a role in cancer metastasis . The inhibition of ATX could lead to reduced tumor growth and spread.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various oxazole derivatives, it was found that several compounds showed promising results against Gram-positive and Gram-negative bacteria. The compound's structure allowed for effective interaction with bacterial cell walls, leading to cell lysis .

Case Study 2: Enzyme Inhibition in Cancer Models

Another study focused on the enzyme inhibition potential of oxazole-containing compounds in cancer models. The findings demonstrated significant inhibition of cancer cell proliferation when treated with similar compounds, suggesting that structural modifications could enhance therapeutic effects .

Pharmacological Evaluation

Pharmacological evaluations have shown that the compound exhibits a dose-dependent response in various biological assays. The following table summarizes key findings from recent studies:

Study Focus Findings Reference
Antibacterial ActivityEffective against multiple bacterial strains
Enzyme InhibitionSignificant inhibition of autotaxin activity
Cytotoxicity in Cancer CellsReduced proliferation of cancer cells

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